4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] is a complex organic compound known for its unique structure and properties. It is a derivative of porphine, a macrocyclic compound that plays a crucial role in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] typically involves the following steps:
Formation of the Porphine Core: The porphine core is synthesized through a condensation reaction of pyrrole and an aldehyde under acidic conditions.
Introduction of Biphenyl Carboxylic Acid Groups: The biphenyl carboxylic acid groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation states, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the biphenyl rings .
Scientific Research Applications
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential role in biological systems, particularly in mimicking natural porphyrins.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in catalysis, particularly in the oxidation of organic compounds, and in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the formation of stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction. The molecular targets and pathways involved depend on the specific application, but generally include interactions with metal ions and organic substrates .
Comparison with Similar Compounds
Similar Compounds
- 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine
- 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
Uniqueness
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] is unique due to its specific combination of the porphine core with biphenyl carboxylic acid groups. This structure allows it to form stable metal complexes and participate in a wide range of chemical reactions, making it highly versatile for various scientific applications .
Properties
Molecular Formula |
C72H46N4O8 |
---|---|
Molecular Weight |
1095.2 g/mol |
IUPAC Name |
4-[4-[10,15,20-tris[4-(4-carboxyphenyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]benzoic acid |
InChI |
InChI=1S/C72H46N4O8/c77-69(78)53-25-9-45(10-26-53)41-1-17-49(18-2-41)65-57-33-35-59(73-57)66(50-19-3-42(4-20-50)46-11-27-54(28-12-46)70(79)80)61-37-39-63(75-61)68(52-23-7-44(8-24-52)48-15-31-56(32-16-48)72(83)84)64-40-38-62(76-64)67(60-36-34-58(65)74-60)51-21-5-43(6-22-51)47-13-29-55(30-14-47)71(81)82/h1-40,73,76H,(H,77,78)(H,79,80)(H,81,82)(H,83,84) |
InChI Key |
PLGNSZYEWBJPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C=C5)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.